molecular formula C15H9BrN4S B12118140 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol CAS No. 886189-06-6

2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No.: B12118140
CAS No.: 886189-06-6
M. Wt: 357.2 g/mol
InChI Key: SGCZTFQFQKZLFZ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline core, with a bromophenyl group at the 2-position and a thiol group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the cyclocondensation of 4-hydrazinoquinazoline with orthoesters in boiling ethanol or glacial acetic acid . Another method involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to a Dimroth-like rearrangement . The reaction conditions often require refluxing in glacial acetic acid for several hours to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl-substituted triazoloquinazoline.

    Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The thiol group plays a crucial role in forming covalent bonds with the target enzymes, leading to irreversible inhibition. Additionally, the bromophenyl group enhances the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-c]quinazoline: Similar structure but different annelation pattern.

    4-Morpholinylquinazolines: Different substituents on the quinazoline core.

    4-Cyanoquinazolines: Presence of a cyano group instead of a thiol group.

Uniqueness

2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

886189-06-6

Molecular Formula

C15H9BrN4S

Molecular Weight

357.2 g/mol

IUPAC Name

2-(2-bromophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

InChI

InChI=1S/C15H9BrN4S/c16-11-7-3-1-5-9(11)13-18-14-10-6-2-4-8-12(10)17-15(21)20(14)19-13/h1-8H,(H,18,19)

InChI Key

SGCZTFQFQKZLFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2)Br

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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